molecular formula C22H27ClN4O6S B2751281 pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 313470-71-2

pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No.: B2751281
CAS No.: 313470-71-2
M. Wt: 510.99
InChI Key: WGBJLCYZAYHIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C22H27ClN4O6S and its molecular weight is 510.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Pentyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex compound with a molecular formula of C22H27ClN4O6S and a molecular weight of 510.99 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Structure and Properties

The compound features a purine derivative structure, which is significant as purines play crucial roles in various biological processes, including cellular signaling and energy metabolism. The presence of the 4-chlorophenoxy group may enhance its interactions with biological targets, potentially influencing its pharmacological profile.

PropertyValue
Molecular FormulaC22H27ClN4O6S
Molecular Weight510.99 g/mol
Purity≥ 95%

The biological activity of this compound may be linked to its interaction with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli. Research has shown that compounds similar to this compound can modulate GPCR activity, leading to diverse physiological effects such as:

  • Increased intracellular calcium levels through inositol trisphosphate pathways.
  • Regulation of neurotransmitter release , influencing mood and cognition.
  • Modulation of metabolic pathways , potentially affecting lipid metabolism and glucose homeostasis .

Case Studies

  • Cardiovascular Effects : In studies examining the effects of similar compounds on cardiovascular health, it was found that these agents could lower blood pressure and improve lipid profiles by activating PPAR delta pathways. This suggests a potential application in treating metabolic disorders such as hypercholesterolemia and diabetes .
  • Neuropharmacological Applications : Research indicates that compounds with purine structures can act on central nervous system receptors, providing insights into their potential use for treating neurological disorders. For example, modulation of adenosine receptors has been linked to neuroprotective effects in models of neurodegeneration .

Biological Activity Table

Activity TypeObserved EffectsReference
Lipid MetabolismDecreased LDL cholesterol
Blood PressureHypotensive effects
NeuroprotectiveEnhanced cognitive function
Calcium SignalingIncreased intracellular calcium levels

Properties

IUPAC Name

pentyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBJLCYZAYHIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.